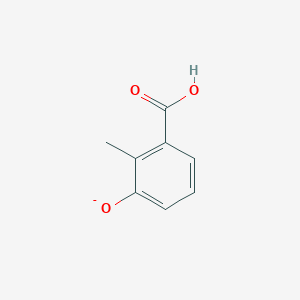

3-Hydroxy-2-methylbenzoate

描述

Contextualization within Benzoate (B1203000) Ester Chemistry and Natural Product Research

Benzoate esters, as a class of compounds, are significant in both industrial and academic chemistry. 3-Hydroxy-2-methylbenzoate fits within this context as a substituted derivative. Its parent acid, 3-hydroxybenzoic acid, is a naturally occurring phenolic compound found in many plants as a secondary metabolite. rasayanjournal.co.inresearchgate.net These phenolic compounds are crucial components in the study of natural products due to their diverse biological activities. rasayanjournal.co.in

The study of this compound and related compounds is also relevant to the field of microbial metabolism. Research into the anaerobic degradation of aromatic compounds has identified 3-hydroxybenzoate derivatives as key intermediates. For instance, in the anaerobic breakdown of m-cresol (B1676322) by certain bacteria, the proposed pathway involves the oxidation of the methyl group to form 3-hydroxybenzoic acid, which is then further metabolized. asm.org Similarly, the anaerobic degradation of 3-methylbenzoate (B1238549) in bacteria like Azoarcus sp. CIB proceeds through a 3-methylbenzoyl-CoA central pathway, highlighting the role of these benzoate structures in microbial biochemical routes. researchgate.netnih.govwiley.com

Significance of this compound in Academic Investigation

The importance of this compound in academic research stems largely from its utility as a synthetic intermediate and a building block for more complex molecules. Various synthetic routes have been developed for its parent compound, 3-hydroxy-2-methylbenzoic acid, underscoring its value in chemical synthesis. prepchem.comgoogle.com

Academic investigations have utilized this compound in the synthesis of novel hybrid molecules. For example, it has been condensed with other acids to create ester derivatives that have been subsequently tested for potential antibacterial activities. rasayanjournal.co.inresearchgate.net These studies demonstrate the compound's role as a scaffold for developing new chemotherapeutic agents. researchgate.net

Furthermore, this compound is involved in mechanistic and reactivity studies. It is known to be a metabolite formed from the UV irradiation of methyl 3-hydroxybenzoate. biosynth.com It can also undergo further chemical transformations, such as bromination, to yield derivatives like methyl 5-bromo-3-hydroxy-2-methylbenzoate. This brominated derivative is itself a subject of research for its potential biological activities and is used as an intermediate in synthesizing other complex organic molecules. The reactivity of its hydroxyl and ester functional groups allows for a range of chemical reactions, including oxidation and reduction, making it a versatile tool in synthetic chemistry research. biosynth.com

Structure

3D Structure

属性

分子式 |

C8H7O3- |

|---|---|

分子量 |

151.14 g/mol |

IUPAC 名称 |

3-carboxy-2-methylphenolate |

InChI |

InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11)/p-1 |

InChI 键 |

RIERSGULWXEJKL-UHFFFAOYSA-M |

规范 SMILES |

CC1=C(C=CC=C1[O-])C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Hydroxy 2 Methylbenzoate and Its Analogues

Esterification-Based Routes to Methyl 3-Hydroxy-2-methylbenzoate

Esterification represents a direct and common method for the synthesis of benzoate (B1203000) esters. This can be applied to both the target compound and its close analogues.

Esterification of 3-Hydroxy-2-methylbenzoic Acid

Methyl this compound can be synthesized through the esterification of 3-hydroxy-2-methylbenzoic acid. chembk.com This process typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This method is a direct conversion of the corresponding carboxylic acid to its methyl ester. The compound is primarily used as an intermediate in organic and pharmaceutical synthesis. chembk.com

Esterification of 3-Hydroxybenzoic Acid to 3-Hydroxy Methyl Benzoate

A parallel and well-documented esterification reaction is the conversion of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate. nih.govchemicalbook.com This reaction is typically carried out by reacting 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture for several hours. rasayanjournal.co.in This process serves as a model for the esterification of substituted hydroxybenzoic acids.

Multi-Step Synthetic Pathways for 3-Hydroxy-2-methylbenzoic Acid

The synthesis of the key precursor, 3-hydroxy-2-methylbenzoic acid, often requires multi-step procedures starting from more readily available chemical precursors.

Synthesis from 2-Methyl-3-nitrobenzoic Acid via Reduction and Diazotization

One established route to 3-hydroxy-2-methylbenzoic acid begins with 2-methyl-3-nitrobenzoic acid. google.com The synthesis involves the following key steps:

Reduction: The nitro group of 2-methyl-3-nitrobenzoic acid is reduced to an amino group, forming 3-amino-2-methylbenzoic acid. This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Diazotization: The resulting 3-amino-2-methylbenzoic acid undergoes diazotization, where the amino group is converted into a diazonium salt. google.com

Hydrolysis: The diazonium salt is then hydrolyzed, typically by boiling, to yield the final product, 3-hydroxy-2-methylbenzoic acid. google.com

A significant challenge with this pathway is the limited availability of the starting material, 2-methyl-3-nitrobenzoic acid. google.com

Preparation from 3-Methoxybenzoyl Chloride Derivatives

An alternative synthesis of 3-hydroxy-2-methylbenzoic acid starts from 3-methoxybenzoyl chloride. google.com This multi-step process involves the formation and subsequent hydrolysis of an amide intermediate. The key steps are:

Amide Formation: 3-Methoxybenzoyl chloride is reacted with aniline (B41778) to produce 3-methoxy-N-phenylbenzamide. google.com

Alkylation: The amide is then treated with n-butyllithium followed by methyl iodide to introduce a methyl group at the 2-position, yielding 3-methoxy-2-methyl-N-phenylbenzamide. google.com

Hydrolysis and Demethylation: The final step involves the simultaneous hydrolysis of the amide and cleavage of the methoxy (B1213986) group using aqueous hydrochloric and hydrobromic acids in boiling acetic acid to give 3-hydroxy-2-methylbenzoic acid. google.com

Methodologies Utilizing 3-Chloro-2-methylphenol (B1584042) as a Precursor

A patented process describes the synthesis of 3-hydroxy-2-methylbenzoic acid from 3-chloro-2-methylphenol. google.com This pathway involves the protection of the hydroxyl group, formation of a Grignard reagent, carboxylation, and subsequent deprotection. The steps are as follows:

Protection: The hydroxyl group of 3-chloro-2-methylphenol is protected by reacting it with benzyl (B1604629) chloride to form 2-benzyloxy-6-chlorotoluene. google.com

Grignard Reaction: This intermediate is then subjected to a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride. google.com

Carboxylation: The Grignard reagent is reacted with carbon dioxide to yield 3-benzyloxy-2-methylbenzoic acid. google.com

Deprotection: Finally, the benzyloxy group is removed by catalytic hydrogenation to afford 3-hydroxy-2-methylbenzoic acid. google.com

Another approach using 3-chloro-2-methylphenol involves its reaction with copper(I) cyanide in pyridine (B92270) to form 3-hydroxy-2-methylbenzonitrile. environmentclearance.nic.in The nitrile is then hydrolyzed in a mixture of water, glacial acetic acid, and concentrated sulfuric acid to produce 3-hydroxy-2-methylbenzoic acid. environmentclearance.nic.in

Interactive Data Tables

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl this compound | 55289-05-9 | C₉H₁₀O₃ | 166.17 | 66-67 | 282.2±20.0 |

| Methyl 3-hydroxybenzoate | 19438-10-9 | C₈H₈O₃ | 152.15 | 70-72 | 280-281 |

| 3-Hydroxy-2-methylbenzoic acid | 603-77-0 | C₈H₈O₃ | 152.15 | 147-148 | - |

| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | C₈H₇NO₄ | 181.15 | - | - |

| 3-Methoxybenzoyl chloride | 1711-05-3 | C₈H₇ClO₂ | 170.59 | - | 123-125 (15 mmHg) |

| 3-Chloro-2-methylphenol | 608-26-4 | C₇H₇ClO | 142.58 | 47-49 | 196 |

Production from Naphthalene (B1677914) via Sulfonation and Alkaline Reaction

A notable synthetic route for the production of 3-hydroxy-2-methylbenzoic acid utilizes naphthalene as a starting material. This industrial process involves a sequence of chemical transformations, beginning with sulfonation, followed by an alkaline fusion reaction at high temperatures. justia.comwipo.int

The core of this method comprises the following essential steps:

Sulfonation of Naphthalene: Naphthalene is first subjected to sulfonation. One historical method describes the preparation of 3-hydroxy-2-methylbenzoic acid by the fusion of 1,3,5-naphthalenetrisulfonic acid with a significant excess of 50% sodium hydroxide (B78521) solution in an autoclave at 260°C. google.com Derivatives of naphthalenetrisulfonic acid, where one or two sulfo groups are substituted by hydroxyl (OH) or amino (NH2) groups, can also be employed in this high-temperature alkaline reaction. google.com

Alkaline Fusion: The sulfonated naphthalene intermediate is then reacted with alkalis, such as sodium hydroxide, at elevated temperatures. justia.comwipo.int This step is crucial for the rearrangement and formation of the benzoic acid structure.

Work-up: The resulting reaction mixture undergoes an expedient preparation or work-up process to isolate the desired 3-hydroxy-2-methylbenzoic acid or its corresponding salt solutions. justia.comwipo.int An acidic work-up is typically performed after the alkaline fusion. google.com

This process has been the subject of patents, indicating its relevance in the industrial-scale production of 3-hydroxy-2-methylbenzoic acid and its acyloxy derivatives. justia.com

Synthesis of Substituted this compound Derivatives

Bromination of Methyl this compound to Methyl 5-Bromo-3-hydroxy-2-methylbenzoate

The synthesis of methyl 5-bromo-3-hydroxy-2-methylbenzoate is commonly achieved through the electrophilic bromination of its precursor, methyl this compound. This reaction introduces a bromine atom onto the aromatic ring.

The typical laboratory synthesis involves the following:

Reactants : The primary reactants are methyl this compound and a brominating agent, which is usually elemental bromine (Br₂). smolecule.com

Solvent : The reaction is carried out in a suitable solvent, with dichloromethane (B109758) (CH₂Cl₂) being a common choice. smolecule.com Acetic acid has also been reported as a solvent, used in conjunction with sodium acetate. chemicalbook.com

Conditions : The reaction mixture is typically stirred at room temperature to allow the bromination to proceed to completion. chemicalbook.com Controlled temperature is important to ensure the selective bromination at the desired position on the benzene (B151609) ring.

The bromine atom is directed to the C-5 position of the benzene ring, yielding methyl 5-bromo-3-hydroxy-2-methylbenzoate. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is investigated for its potential biological activities.

| Reactant | Brominating Agent | Solvent/Additive | Product | Reference |

| Methyl this compound | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | Methyl 5-bromo-3-hydroxy-2-methylbenzoate | smolecule.com |

| Methyl 2-hydroxy-5-methylbenzoate | Bromine (Br₂) | Acetic Acid / Sodium Acetate | Methyl 3-bromo-2-hydroxy-5-methylbenzoate | chemicalbook.com |

Formation of Formylated and Hydroxylated Derivatives

Substituted derivatives of this compound can be prepared through formylation and hydroxylation reactions, introducing aldehyde (-CHO) and additional hydroxyl (-OH) groups to the aromatic ring.

Formylation: The synthesis of formylated derivatives, such as methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, can be accomplished by modifying existing benzoate structures. A common strategy involves the formylation of dihydroxy-methylbenzoate precursors. For instance, methyl 2,4-dihydroxy-6-methylbenzoate can be subjected to a formylation reaction using reagents like formic acid or acetic anhydride (B1165640) under controlled reflux conditions in solvents such as dichloromethane or ethanol (B145695) to produce formylated products. evitachem.com Another approach is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to introduce a formyl group onto a hydroxybenzoate ring.

Hydroxylation: Hydroxylated derivatives are key intermediates in the catabolism of certain aromatic compounds by microorganisms. For example, the enzyme 3-hydroxybenzoate 6-hydroxylase, found in Pseudomonas alcaligenes, catalyzes the NADH-dependent conversion of 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoic acid). asm.org Similarly, 4-hydroxyisophthalate hydroxylase is responsible for the transformation of 4-hydroxyisophthalate to protocatechuate (3,4-dihydroxybenzoic acid) in Pseudomonas putida. asm.org While these are biological pathways, they illustrate the principle of introducing additional hydroxyl groups to the benzoate ring structure. The enzyme 4-hydroxy-3-methylbenzoate hydroxylase, for instance, is involved in the oxidation of the ortho-methyl group in the degradation pathway of 2,4-xylenol. asm.org

| Reaction Type | Precursor Example | Reagents/Enzyme | Product Example | Reference |

| Formylation | Methyl 2,4-dihydroxy-6-methylbenzoate | Formic acid or Acetic anhydride | Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate | evitachem.com |

| Formylation | 3-Hydroxy-5-methylbenzoic acid | DMF / POCl₃ (Vilsmeier-Haack) | 2-Formyl-3-hydroxy-5-methylbenzoic acid | |

| Hydroxylation | 3-Hydroxybenzoate | 3-Hydroxybenzoate 6-hydroxylase | Gentisate | asm.org |

| Hydroxylation | 4-Hydroxyisophthalate | 4-Hydroxyisophthalate hydroxylase | Protocatechuate | asm.org |

Enantioselective Synthetic Approaches for Chiral Analogues

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules, as different enantiomers can have distinct biological activities. pressbooks.pub Chiral catalysts and enzymes are often employed to achieve high enantiomeric excess. pressbooks.pub

Enzymatic Hydrolysis for Chiral 3-Hydroxy-2-methylpropyl Butyrate

An enantioselective approach to producing chiral analogues involves the use of enzymes. (R)-3-Hydroxy-2-methylpropyl butyrate, a chiral analogue, can be synthesized in high enantiomeric excess through the asymmetric hydrolysis of its corresponding prochiral diester. researchgate.nettandfonline.com

This biocatalytic method utilizes a lipase, specifically Lipase P from Amano, to selectively hydrolyze one ester group of the prochiral 2-methyl-1,3-propanediol (B1210203) dibutyrate. researchgate.nettandfonline.com The optimization of the reaction parameters is critical for achieving high stereoselectivity. Research has shown that conducting the reaction at a low temperature (0°C) and incorporating salting-in salts or polyhydric alcohols into the reaction system are highly effective. researchgate.nettandfonline.com These conditions facilitate the production of the desired (R)-monobutyrate with an enantiomeric excess (ee) of up to 96%. researchgate.nettandfonline.com In contrast, attempts to synthesize the chiral monobutyrate through the enzymatic esterification of the prochiral diol were reported to be unsuccessful. researchgate.nettandfonline.com

This enzymatic resolution strategy provides an efficient pathway to valuable chiral building blocks that can be used in the synthesis of more complex molecules. researchgate.net

| Substrate | Enzyme | Key Reaction Conditions | Product | Enantiomeric Excess (ee) | Reference |

| 2-Methyl-1,3-propanediol dibutyrate | Lipase P (Amano) | 0°C, salting-in salts or polyhydric alcohols | (R)-3-Hydroxy-2-methylpropyl butyrate | 96% | researchgate.nettandfonline.com |

Biological Activity and Molecular Mechanisms of 3 Hydroxy 2 Methylbenzoate

Investigation of Antimicrobial Efficacy

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific studies investigating the antibacterial activity of 3-Hydroxy-2-methylbenzoate against both Gram-positive and Gram-negative bacteria. Therefore, no Minimum Inhibitory Concentration (MIC) values have been reported in the scientific literature for this compound.

Generally, the antibacterial action of phenolic acids is attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components, and to acidify the cytoplasm. nih.govresearchgate.net The lipophilicity of these compounds, influenced by their specific chemical structure, plays a role in their ability to interact with and disrupt the phospholipid bilayer of bacterial membranes. nih.govresearchgate.net However, without specific experimental data, the antibacterial efficacy of this compound remains uncharacterized.

Antifungal Properties

Similar to its antibacterial activity, the antifungal properties of this compound have not been specifically documented. While some hydroxylated derivatives of benzoic acid have demonstrated antifungal effects against various fungal species, there are no available studies that report the MIC values or efficacy of this compound against any fungi. nih.govtandfonline.comnih.gov Benzoic acid and its derivatives are known to exert antifungal activity, and this is a property that has been noted for p-hydroxybenzoic acid. mdpi.com

Proposed Mechanisms of Microbial Cell Membrane Disruption and Metabolic Interference

No studies have specifically elucidated the mechanisms of microbial cell membrane disruption or metabolic interference for this compound. For the broader class of phenolic acids, the proposed antimicrobial mechanisms include the disruption of the cell membrane's structural integrity and functionality. nih.govmdpi.com This can lead to increased permeability and the loss of essential cellular components. core.ac.uk Phenolic compounds can also interfere with critical metabolic processes within the microbial cell. However, it is important to underscore that these are general mechanisms for this class of compounds, and specific research on this compound is required to confirm if it acts in a similar manner. nih.gov

Exploration of Anti-Inflammatory Properties

There is a lack of direct research into the anti-inflammatory properties of this compound. While other isomers of hydroxybenzoic acid and their derivatives have been investigated for their anti-inflammatory potential, the activity of this specific compound remains to be determined. nih.govtandfonline.com For instance, some hydroxybenzoic acids are known to exert anti-inflammatory effects, but it is not known if this compound shares these properties. nih.govresearchgate.net

Assessment of Antioxidant Activities

The antioxidant potential of this compound appears to be limited based on available data. The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. nih.gov The number and position of these hydroxyl groups on the aromatic ring significantly influence this activity. nih.gov

One study that evaluated the antioxidant capacity of various phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay reported negligible activity for 2-hydroxy-3-methylbenzoic acid (a synonym for this compound).

| Compound | Assay | Result |

|---|---|---|

| 2-hydroxy-3-methylbenzoic acid | DPPH Radical Scavenging Activity | <0.05 (activity) |

This finding suggests that, under the conditions of this specific assay, this compound does not exhibit significant radical scavenging capabilities. The structural arrangement of the hydroxyl and methyl groups on the benzoic acid core in this particular isomer may not be favorable for potent antioxidant action. In general, the antioxidant activity of hydroxybenzoic acids is influenced by the substitution pattern on the benzene (B151609) ring. nih.govresearchgate.net

Research into Anticancer Potential and Related Mechanisms

There is currently no scientific literature available that has investigated the anticancer potential of this compound. Studies on other hydroxybenzoic acid isomers have shown a range of cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.net However, these findings cannot be directly extrapolated to this compound, and dedicated research is needed to assess its potential in this area. The anticancer activity of related phenolic compounds is an area of active research. globalresearchonline.net

Studies on Specific Cancer Cell Lines

Research into the anticancer potential of 3-hydroxybenzoate derivatives has prominently featured the HT-1080 human fibrosarcoma cell line. Studies have demonstrated that metallic salts of 3-hydroxybenzoic acid can impede the growth and viability of these cancer cells.

One key study investigated the effects of 3-hydroxybenzoate magnesium (3-HBMg) on HT-1080 cells. The compound was found to induce a dose-dependent inhibition of cell growth after 48 hours of incubation. oatext.com Using an MTT cell viability assay, researchers observed that at a concentration of 1mM, 3-HBMg reduced cell viability by a maximum of 50.5%. oatext.com This cytotoxic effect underscores the compound's potential as an anti-proliferative agent.

Similarly, 3-hydroxybenzoate calcium (3-HBCa) has been shown to induce apoptosis in HT-1080 cells in a concentration-dependent manner. mattioli1885journals.com Treatment with 0.3 mM of 3-HBCa for 48 hours resulted in at least an 11.1% increase in early and late apoptosis, which rose to 20.6% at a concentration of 0.6 mM. mattioli1885journals.com These findings highlight the efficacy of these compounds in triggering programmed cell death in fibrosarcoma cells.

| Concentration of 3-HBMg | Percentage Reduction in Cell Viability |

|---|---|

| 0.1 mM | Minimal Reduction |

| 1.0 mM | 50.5% |

Interaction with Molecular Targets (e.g., enzymes, receptors)

The anticancer activity of 3-hydroxybenzoate derivatives appears to be mediated through their interaction with key proteins that regulate apoptosis (programmed cell death). oatext.commattioli1885journals.com Studies on HT-1080 cells have shown that these compounds can modulate a network of molecular targets to shift the cellular balance towards cell death.

Treatment with 3-hydroxybenzoate magnesium (3-HBMg) led to a dose-dependent increase in the expression of several pro-apoptotic proteins. oatext.com These include:

p53: A tumor suppressor protein that plays a crucial role in initiating the apoptotic cascade in response to cellular stress. oatext.com

Bax: A pro-apoptotic member of the Bcl-2 family that promotes the release of mitochondrial factors that trigger cell death. oatext.com

Caspase-3: An executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. oatext.com

Concurrently, 3-HBMg treatment was found to decrease the expression of the anti-apoptotic protein Bcl-2. oatext.com The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's fate. nih.govmdpi.com By increasing this ratio, 3-hydroxybenzoate derivatives effectively lower the threshold for apoptosis induction. These interactions strongly suggest that the compounds engage the intrinsic, or mitochondrial, pathway of apoptosis. oatext.commattioli1885journals.com

Modulation of Cellular Processes (e.g., cell proliferation, apoptosis, caspase activity)

The interaction of 3-hydroxybenzoate derivatives with their molecular targets translates into significant modulation of fundamental cellular processes, primarily inhibiting cell proliferation and promoting apoptosis.

Cell Proliferation and Cell Cycle Arrest: Treatment with 3-hydroxybenzoate calcium (3-HBCa) was shown to inhibit the proliferation of HT-1080 cells. mattioli1885journals.com This inhibition was associated with an arrest of the cell cycle in the G0/G1 phase. Specifically, exposure to 3-HBCa led to a significant increase in the percentage of cells in the G0/G1 phase, which consequently suppressed the progression of cells into the S-phase (the DNA synthesis phase). mattioli1885journals.com

Induction of Apoptosis and Caspase Activity: Both 3-HBCa and 3-hydroxybenzoate magnesium (3-HBMg) are potent inducers of apoptosis. oatext.commattioli1885journals.com This is confirmed not only by the molecular changes described previously but also by morphological evidence, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies observed in treated HT-1080 cells. mattioli1885journals.com A key mechanistic event in this process is the activation of caspase-3. The increased expression and activity of caspase-3 confirm that these compounds execute their cytotoxic effects through the induction of apoptotic cell death. oatext.comnih.gov

| Cellular Process/Target | Effect Observed |

|---|---|

| Cell Proliferation | Inhibited |

| Cell Cycle | Arrest at G0/G1 Phase |

| Apoptosis | Induced |

| p53 Protein Level | Increased |

| Bax Protein Level | Increased |

| Bcl-2 Protein Level | Decreased |

| Caspase-3 Activity | Increased |

Analysis of Structure-Activity Relationships (SAR) in this compound Derivatives

The biological efficacy of hydroxybenzoic acids is highly dependent on their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov Structure-activity relationship (SAR) studies help to elucidate which structural features are critical for a compound's activity and guide the design of more potent derivatives.

A comparative study of different hydroxybenzoate calcium (HBCa) isomers on HT-1080 fibrosarcoma cells revealed significant differences in potency. mattioli1885journals.com The study assessed 2-hydroxybenzoate calcium, 3-hydroxybenzoate calcium, and 4-hydroxybenzoate calcium, finding that 4-HBCa was the most potent analogue in terms of inhibiting cell proliferation and inducing apoptosis. mattioli1885journals.com This suggests that the position of the hydroxyl group relative to the carboxylate group is a key determinant of anti-cancer activity, with the para-position (C4) providing a more favorable microenvironment for interaction with biological targets compared to the meta-position (C3) or ortho-position (C2). mattioli1885journals.com

Further research on a broader range of dihydroxybenzoic acids reinforces the importance of the substitution pattern for biological functions like antioxidant activity, which is often linked to anticancer effects. nih.gov Studies have shown that the antioxidant and antiradical efficiency of these compounds increases with the number of hydroxyl groups. nih.gov Moreover, the relative positions of these groups are crucial; for instance, 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid demonstrate stronger antioxidant activity than isomers like 2,4-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid. nih.gov This enhanced activity is often attributed to the ability to form stable resonance structures and participate in hydrogen bonding, which influences their interaction with molecular targets. nih.gov

Interaction Studies with Biological Systems

Protein Binding Investigations

The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor in their distribution, bioavailability, and pharmacokinetics. While direct protein binding studies for this compound are not extensively documented, research on the broader class of phenolic compounds, including flavonoids and phenolic acids, provides a framework for understanding these interactions.

Cellular Uptake Dynamics

The mechanism by which a compound enters a cell is fundamental to its biological activity. Specific studies detailing the cellular uptake dynamics of this compound are limited. However, insights can be gained from related phenolic acids. The transport of these compounds across the cell membrane can occur through passive diffusion, driven by a concentration gradient, especially for more lipophilic derivatives. Additionally, carrier-mediated transport is a known mechanism for some phenolic acids. For instance, certain monocarboxylate transporters (MCTs) are involved in the absorption of hydroxycinnamic acids, a related class of compounds. mdpi.com Given the structural similarities, it is plausible that this compound may utilize one or both of these pathways to enter cells, though further specific investigation is required to confirm the precise mechanisms.

Synergistic Effects with Other Therapeutic Agents

Following a comprehensive review of available scientific literature, no specific research or clinical data detailing the synergistic effects of this compound with other therapeutic agents could be identified. The existing body of research on this particular compound primarily focuses on its synthesis and its role as an intermediate in the preparation of other chemical entities.

While the broader class of hydroxybenzoic acids has been noted for various biological activities, including antimicrobial and antioxidant properties, specific studies investigating the combination of this compound with other drugs to enhance therapeutic outcomes are not present in the reviewed sources. Therefore, it is not possible to provide detailed research findings or data tables on its synergistic effects at this time.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 3-Hydroxy-2-methylbenzoate. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, experimental data has been reported in different deuterated solvents, which can slightly influence the chemical shifts. google.com A Certificate of Analysis for a commercial sample also confirms that its ¹H NMR spectrum is consistent with the proposed structure. googleapis.com

The aromatic region typically shows complex signals corresponding to the three protons on the benzene (B151609) ring. The phenolic hydroxyl proton (OH) appears as a singlet, which is exchangeable with D₂O. The two methyl groups (the ester -OCH₃ and the ring -CH₃) each appear as distinct singlets, with their chemical shifts providing evidence for their respective electronic environments. google.com

Interactive Data Table: ¹H NMR Data for this compound google.com You can sort and filter the data by clicking on the headers.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Solvent |

|---|---|---|---|

| 9.71 | s (singlet) | Ar-OH | DMSO-d₆ |

| 7.20-7.17 | m (multiplet) | Ar-H | DMSO-d₆ |

| 7.11-7.07 | m (multiplet) | Ar-H | DMSO-d₆ |

| 7.01-6.97 | m (multiplet) | Ar-H | DMSO-d₆ |

| 3.79 | s (singlet) | -COOCH ₃ | DMSO-d₆ |

| 2.28 | s (singlet) | Ar-CH ₃ | DMSO-d₆ |

| 7.41 | d (doublet) | Ar-H | CDCl₃ |

| 7.13-7.09 | m (multiplet) | Ar-H | CDCl₃ |

| 6.94 | d (doublet) | Ar-H | CDCl₃ |

| 3.89 | s (singlet) | -COOCH ₃ | CDCl₃ |

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals would be expected in the ¹³C NMR spectrum: one for the ester carbonyl carbon, six for the aromatic carbons (four substituted, two unsubstituted), and one for each of the two methyl carbons. The chemical shift of the carbonyl carbon is typically found downfield (around 167-170 ppm), while the aromatic carbons resonate in the 115-160 ppm range. The two methyl carbons would appear at the most upfield positions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol .

In electron ionization (EI) mass spectrometry, the analysis would show a molecular ion peak (M⁺) corresponding to the intact molecule. Experimental data confirms a molecular ion peak at an m/z of 166. google.com Depending on the ionization method, a protonated molecule ([M+H]⁺) at m/z 167 may also be observed. google.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give a fragment at m/z 135, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 107. These fragmentation patterns help to confirm the presence and connectivity of the ester functionality.

Interactive Data Table: Mass Spectrometry Data for this compound google.com You can sort and filter the data by clicking on the headers.

| m/z Value | Ion Type | Analysis Method | Description |

|---|---|---|---|

| 166 | [M]⁺ | EI-MS | Molecular Ion |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. For a moderately polar compound like this compound, a common stationary phase is silica (B1680970) gel (SiO₂), which is polar.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The polarity of the solvent system is adjusted to achieve good separation. The compound is visualized on the TLC plate, often using ultraviolet (UV) light at 254 nm, where the aromatic ring absorbs light and appears as a dark spot on a fluorescent background. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of this compound with great accuracy. Purity levels exceeding 99% have been confirmed using this method. googleapis.com

The most common mode for analyzing this type of compound is reversed-phase HPLC. In this setup, the stationary phase is non-polar (e.g., a C8 or C18 silica-based column), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water, often with an acid modifier like formic acid to ensure sharp peak shapes. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the aromatic ring has strong absorbance, such as 254 nm. The retention time of the compound under specific conditions is highly reproducible and serves as an identifier, while the area under the peak is proportional to its concentration, allowing for precise purity determination.

Crystallographic Studies and Molecular Architecture

As of the latest available data, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the molecular architecture of this compound can be inferred from its constituent functional groups and the known structures of related benzoic acid derivatives.

Computational and Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors.

These simulations are particularly valuable in drug discovery and molecular biology to understand the binding mode and affinity of a ligand. For instance, studies have been conducted on various benzoic acid derivatives to evaluate their potential as inhibitors for specific enzymes, such as the SARS-CoV-2 main protease. nih.gov In a typical docking study involving this compound, a three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the protein.

The simulation software calculates the binding energy for different poses of the ligand within the active site, and the pose with the lowest binding energy is considered the most likely binding mode. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

Table 2: Key Parameters in Molecular Docking Simulations

| Parameter | Description |

| Target Protein | 3D structure obtained from PDB or homology modeling |

| Ligand | 3D structure of this compound, often energy-minimized |

| Docking Software | AutoDock, GOLD, Glide, etc. |

| Search Algorithm | Genetic algorithm, Monte Carlo, etc. |

| Scoring Function | Calculates binding affinity (e.g., in kcal/mol) |

| Output | Binding poses, binding energy, and key interactions |

In silico methods encompass a wide range of computational tools used to predict the biological activity and properties of molecules before they are synthesized and tested in a laboratory. For this compound, these methods can provide valuable insights into its potential pharmacological or toxicological profile.

One common in silico approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing a dataset of compounds with known activities, a model can be developed to predict the activity of new compounds like this compound.

Another important in silico tool is the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are crucial in the early stages of drug development to assess the druglikeness of a compound. For this compound, computational models can predict properties such as its oral bioavailability, blood-brain barrier penetration, and potential for metabolic transformation. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Quantitative Analysis in Research Samples

The accurate quantification of this compound in various research samples, such as reaction mixtures or biological matrices, is essential for many studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.

A common method for the quantitative analysis of compounds like this compound is Reverse-Phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of this compound, a typical mobile phase would consist of a mixture of an aqueous buffer (often with a controlled pH) and an organic modifier like acetonitrile or methanol. The detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. To quantify the amount of this compound in a sample, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. A study on the determination of a similar compound, methyl 4-hydroxy benzoate (B1203000), utilized an RP-HPLC method with a C18 column and a mobile phase of methanol and water, with detection at 254 nm. researchgate.net

Table 3: Typical RP-HPLC Parameters for Quantitative Analysis of Hydroxybenzoic Acid Derivatives

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Quantification | External standard calibration curve |

Derivatives, Analogues, and Chemical Modifications of 3 Hydroxy 2 Methylbenzoate

Synthesis and Evaluation of Methyl 5-Bromo-3-hydroxy-2-methylbenzoate

Methyl 5-bromo-3-hydroxy-2-methylbenzoate is a derivative where a bromine atom is introduced onto the benzene (B151609) ring. The synthesis of such compounds can typically be achieved through two primary pathways. One common method involves the direct bromination of the parent compound, methyl 3-hydroxy-2-methylbenzoate. Another route is the esterification of the corresponding carboxylic acid, 5-bromo-3-hydroxy-2-methylbenzoic acid, using methanol (B129727) in the presence of an acid catalyst. This derivative is often used as an intermediate in the synthesis of more complex organic molecules for research in chemistry, biology, and medicine.

The chemical properties of Methyl 5-bromo-3-hydroxy-2-methylbenzoate are defined by its functional groups. The hydroxyl group can be oxidized to a carbonyl group, the ester can be reduced to an alcohol, and the bromine atom can be replaced by other groups through nucleophilic substitution reactions.

Table 1: Chemical Identifiers for Methyl 5-bromo-3-hydroxy-2-methylbenzoate

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1492040-87-5 | |

| Molecular Formula | C9H9BrO3 | |

| Molecular Weight | 245.07 g/mol | |

| IUPAC Name | methyl 5-bromo-3-hydroxy-2-methylbenzoate |

Structural Variations of 3-Hydroxybenzoic Acid Esters and Ethers

3-Hydroxybenzoic acid (3-HBA) is a monohydroxybenzoic acid that serves as the parent acid for this compound. The structure of 3-HBA has been a subject of study, with research identifying multiple polymorphic forms, indicating that the arrangement of molecules in the solid state can vary significantly. These fundamental structural properties influence the derivatives that can be created.

Structural variations primarily involve modifications at the carboxylic acid and hydroxyl groups, leading to a wide range of esters and ethers.

Esters : Esterification of the carboxylic acid group with various alcohols is a common modification. For instance, the properties of p-hydroxybenzoic acid esters (parabens) are known to change with the length of the aliphatic ester chain; antimicrobial properties increase as the chain length increases from methyl to butylparaben.

Ethers : The hydroxyl group can be converted into an ether. An example from a related compound is 4-(benzyloxy)benzoic acid, where a benzyl (B1604629) group is attached to the oxygen atom. In the crystal structure of this ether, molecules form dimers through hydrogen bonds between their carboxylic acid groups.

These modifications alter the molecule's polarity, size, and hydrogen-bonding capabilities, which in turn affects its physical, chemical, and biological properties.

Exploration of Other Hydroxylated and Methylated Benzoate (B1203000) Derivatives

A variety of hydroxylated and methylated benzoate derivatives have been synthesized and studied to explore their biological activities. In one study, a series of 14 methyl benzoate and cinnamate analogs were synthesized to evaluate their cytotoxic activity and their effect on DNA methylation in hepatocellular carcinoma cells.

Table 2: Selected Benzoate and Cinnamate Analogs and Their Observed Activities

| Compound | Activity | Reference |

|---|---|---|

| Methyl 3,4-dihydroxycinnamate | Most active cytotoxic compound (IC50 = 109.7 ± 0.8 µM) | |

| Methyl 4-hydroxycinnamate | Showed relevant cytotoxicity and DNA methylation inhibition | |

| Methyl 3,4,5-trimethoxycinnamate | Showed relevant cytotoxicity and DNA methylation inhibition | |

| Methyl 3,4-dimethoxycinnamate | Showed relevant cytotoxicity and DNA methylation inhibition |

Development of Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active units into a single new molecule. This approach aims to create compounds with improved affinity, efficacy, or the ability to modulate multiple biological targets. The core idea is to link different bioactive scaffolds either directly or via a linker to produce a new chemical entity.

While specific examples incorporating a this compound scaffold are not detailed in the provided search results, the general principle is widely applied. Scaffolds such as quinazoline, naphthoquinone, and carborane have been successfully used to create hybrid drugs with anticancer and other therapeutic properties. The this compound structure, with its distinct pattern of substitution, represents a potential scaffold that could be combined with other pharmacophores to develop novel hybrid molecules. The synthesis of 3D scaffolds from methyl benzoate via Diels-Alder reactions further highlights the utility of benzoate structures in creating complex molecular architectures.

Synthesis and Study of Related Aromatic Ester Derivatives

The synthesis of diverse aromatic esters is a significant area of chemical research, driven by their wide range of biological activities and applications. Studies have explored the creation of novel esters from various starting materials, including natural products and synthetic skeletons.

Steroid-Based Esters : A series of new aromatic esters were synthesized based on a 4,16-pregnadiene-6,20-dione skeleton, starting from diosgenin. These compounds were characterized for their potential as inhibitors of the 5α-reductase enzyme.

Cannabidiol (CBD) Derivatives : Novel aromatic ester derivatives of cannabidiol (CBD) were synthesized and evaluated for their antiproliferative activities against human liver and pancreatic cancer cell lines.

Piperine-Based Esters : Using the natural product piperine as a lead compound, a series of ester derivatives with different aromatic rings were synthesized and showed promising acaricidal and aphicidal activities against agricultural pests.

Benzenediol Bisesters : New bisesters derived from benzenediols (pyrocatechol, resorcinol, and hydroquinone) were synthesized using both classical heating and microwave irradiation, with the latter offering significantly faster reaction times and higher yields.

Amide-Ester Hybrids : A series of hybrid amide-ester derivatives were synthesized, starting from 4-nitrobenzoic acid and reacting it with 4-aminophenol, followed by esterification with long-chain fatty acids.

Table 3: Examples of Synthesized Aromatic Ester Derivatives

| Derivative Class | Starting Material | Potential Application | Reference |

|---|---|---|---|

| Steroidal Aromatic Esters | Diosgenin | Antiandrogenic activity | |

| Cannabidiol Aromatic Esters | Cannabidiol (CBD) | Antiproliferative activity | |

| Piperine-Based Esters | Piperine | Agricultural pesticides | |

| Benzenediol Bisesters | Benzenediols | Supramolecular chemistry | |

| Amide-Ester Derivatives | 4-Nitrobenzoic acid | Materials science |

Novel Polyhydroxyalkanoates with 3-Hydroxy-2-methylbutyrate Units

Polyhydroxyalkanoates (PHAs) are biodegradable polymers produced by microorganisms. While structurally distinct from aromatic benzoates, the aliphatic monomer 3-hydroxy-2-methylbutyrate (3H2MB) shares a similar naming convention and has been incorporated into novel PHAs.

Researchers have successfully biosynthesized a novel copolymer, poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) [P(3HB-co-3H2MB)], using a PHA synthase from the bacterium Aeromonas caviae. This enzyme was expressed in recombinant Escherichia coli, which, when grown in the presence of tiglic acid, produced the copolymer containing up to 37 mol% of 3H2MB units.

The incorporation of the methylated 3H2MB monomer was found to significantly alter the thermal properties of the resulting polymer. Analysis showed that as the percentage of 3H2MB increased, the glass transition temperature (Tg), melting temperature (Tm), and melting enthalpy (ΔHm) of the copolymer decreased. This modification provides a pathway to generate 3HB-based polymers with new and potentially advantageous thermal characteristics.

Table 4: Thermal Properties of P(3HB-co-3H2MB) Copolymers

| 3H2MB Content (mol%) | Tg (°C) | Tm (°C) | ΔHm (J/g) | Reference |

|---|---|---|---|---|

| 0 | 1.6 | 177 | 81 | |

| 7 | -1.1 | 158 | 58 | |

| 23 | -4.4 | 143 | 36 | |

| 37 | -5.9 | 134 | 26 |

Modification of Related Oxygenated and Alkylated Benzoic Acid Structures

Direct modification of the benzoic acid core structure is a key strategy for creating new chemical entities. Research in this area has explored several advanced catalytic methods to alter the aromatic ring and its substituents.

C–H Allylation : A ruthenium-catalyzed ortho-C–H allylation of aromatic acids with vinylcyclopropanes has been developed. This reaction proceeds with the selective cleavage of both a C–H bond on the benzene ring and a C–C bond in the vinylcyclopropane, allowing for the synthesis of a wide range of allylarenes in high yields.

Reductive Alkylation : The Birch reduction is a classic method for modifying aromatic rings. Studies on methyl m-(hydroxymethyl)benzoate derivatives have shown that reductive alkylation can be achieved using lithium in ammonia-tetrahydrofuran without significant loss of the benzylic oxygen substituent.

Selective Hydrogenation : The ester group of methyl benzoate can be selectively hydrogenated to produce benzaldehyde, an important industrial chemical. Research has focused on developing efficient catalysts, such as Al-modified KMn/SiO2, to improve the conversion of methyl benzoate and the selectivity for benzaldehyde while minimizing by-products. These catalyst modifications enhance the adsorption of reactants and increase the number of active sites.

Future Directions and Research Opportunities

Advancements in Green Chemistry for Synthesis of 3-Hydroxy-2-methylbenzoate and Derivatives

Traditional chemical synthesis routes for benzoic acid derivatives have often involved harsh reagents and generated significant environmental waste. For instance, the synthesis of methyl 3-hydroxybenzoate has historically used concentrated sulfuric acid, which is highly corrosive and can lead to undesirable side reactions. nih.gov Similarly, some methods for producing 3-hydroxy-2-methylbenzoic acid have been noted for their drastic reaction conditions and the production of salt-containing wastewater. google.com

The principles of green chemistry are now guiding the development of more sustainable and efficient synthesis pathways. Future research will likely focus on several key areas:

Eco-friendly Catalysts: The search for new, environmentally benign catalysts to replace harsh acids like sulfuric acid is a priority.

Process Optimization: Developing methods that are more efficient, such as one-pot reactions, can simplify operations and reduce waste. A co-production process for this compound and 3-methoxy-2-methylbenzoate that utilizes a one-pot diazotization, hydrolysis, and esterification reaction exemplifies this approach.

Alternative Starting Materials: Investigating the use of renewable or more readily available starting materials can reduce the environmental footprint of the synthesis process. One patented method, for example, produces 3-hydroxy-2-methylbenzoic acid from naphthalene (B1677914) through sulfonation and reaction with alkalis at high temperatures. wipo.int

The table below summarizes various synthesis approaches for 3-hydroxy-2-methylbenzoic acid and its precursors, highlighting the potential for greener alternatives.

| Starting Material | Key Reagents/Conditions | Product | Noteworthy Aspects |

| 3-chloro-2-methylphenol (B1584042) | Benzyl (B1604629) chloride, Mg, CO2, Hydrogenation catalyst | 3-hydroxy-2-methylbenzoic acid | Multi-step process. google.com |

| Naphthalene | Sulfonation, Alkalis (high temp) | 3-hydroxy-2-methylbenzoic acid | Patented industrial process. wipo.int |

| 2-methyl-3-nitrobenzoic acid | Hydrogenation reduction, Diazotization, Hydrolysis, Esterification (one-pot) | This compound and 3-methoxy-2-methylbenzoate | Efficient co-production method. |

| 3-hydroxybenzoic acid | Methanol (B129727), Conc. H2SO4 | 3-hydroxy methyl benzoate (B1203000) | Traditional method with environmental drawbacks. nih.govrasayanjournal.co.in |

Combinatorial Chemistry Approaches for New Therapeutic Molecules

Combinatorial chemistry is a powerful strategy for rapidly generating a large library of related compounds, which can then be screened for therapeutic activity. This approach is particularly promising for exploring the therapeutic potential of this compound derivatives. By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR) and identify candidates with enhanced potency or novel biological activities.

Future research in this area is expected to involve the combinatorial synthesis of novel ester and hybrid derivatives to generate potent chemotherapeutic agents. rasayanjournal.co.inijsrst.com This strategy allows for the creation of diverse molecular libraries that can be tested against various biological targets. For example, the synthesis of novel acylhydrazones from iodobenzoic acid hydrazides and a variety of aldehydes has yielded compounds with significant antimicrobial and anticancer properties. This demonstrates the power of creating a series of related molecules to discover new bioactive agents.

Further Elucidation of Metabolic Pathways and Enzyme Mechanisms

Understanding how this compound is metabolized in biological systems is crucial for assessing its potential as a therapeutic agent. While the metabolic pathways of benzoic acid and some of its other derivatives are relatively well-understood, specific pathways for this compound are not yet fully elucidated.

In humans, benzoic acid is metabolized into benzoyl-CoA and subsequently excreted as hippuric acid. wikipedia.org The metabolism of related compounds like methyl 2-hydroxybenzoate is known to occur primarily in the liver. hmdb.ca In microorganisms, aromatic compounds are typically degraded through complex enzymatic pathways. hu-berlin.deunesp.br Bacteria, for instance, utilize oxygenases to break down aromatic rings, funneling diverse compounds into a few central intermediates like catechol and protocatechuate. rsc.org The metabolism of benzoate and methylbenzoates in Pseudomonas species can proceed via meta-cleavage pathways. nih.gov

Future research should aim to:

Identify the specific enzymes and metabolic intermediates involved in the breakdown of this compound in various organisms, including humans and relevant microbial species.

Characterize the mechanisms of key enzymes, such as hydroxylases and dioxygenases, that act on this substrate. rsc.org

Investigate the potential for metabolic engineering of microorganisms to enhance the biodegradation of this and related compounds for environmental remediation purposes.

Application of Advanced Analytical Techniques for Deeper Insights

A deeper understanding of the chemical properties, reaction kinetics, and biological interactions of this compound and its derivatives relies on the application of advanced analytical techniques. While standard methods provide foundational data, more sophisticated approaches can offer unprecedented insights.

Current characterization of benzoic acid derivatives often employs a suite of spectroscopic and chromatographic methods.

Commonly Used Analytical Techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of newly synthesized compounds.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule.

High-Performance Liquid Chromatography (HPLC): A standard technique for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com

Future research will benefit from integrating these techniques with more advanced methods. For example, combining molecular dynamics (MD) simulations with FTIR and NMR spectroscopy can help identify the dominant molecular associations in different solvents, which can be crucial for understanding crystallization behavior. ucl.ac.uk Single-crystal X-ray diffraction provides definitive structural confirmation of novel derivatives. The application of these techniques will be critical for characterizing new analogues, studying their interactions with biological targets, and understanding their metabolic fate.

Development of Novel Analogues with Targeted Biological Activities

Building on the foundation of combinatorial chemistry, a key area of future research is the rational design and synthesis of novel analogues of this compound with specific, targeted biological activities. The core structure of hydroxybenzoic acid serves as a versatile scaffold for developing new therapeutic agents. rasayanjournal.co.in

Researchers have already demonstrated the potential of this approach by creating derivatives with a range of biological effects.

Examples of Biologically Active Analogues:

Antimicrobial Agents: Novel ester and hybrid derivatives of 3-hydroxybenzoic acid have shown promising antibacterial activity. rasayanjournal.co.inresearchgate.net

Anticancer Agents: A novel synthesis of the anticancer drug Gefitinib, an EGFR tyrosine kinase inhibitor, has been developed starting from a related compound, methyl 3-hydroxy-4-methoxybenzoate. mdpi.com

Antifungal Agents: Phenolic ester derivatives of phenazine-1-carboxylic acid, synthesized from hydroxybenzoic acids, have been evaluated for their fungicidal activity against plant pathogens. nih.gov

Antibody-Drug Conjugate (ADC) Payloads: Mutasynthesis, using analogues of 3-amino-5-hydroxybenzoic acid (AHBA), has been employed to generate novel ansamitocins, which are potent cytotoxic agents used in ADCs for targeted cancer therapy. acs.org

Future efforts will likely focus on designing analogues that target specific enzymes, receptors, or cellular pathways implicated in diseases such as cancer, infectious diseases, and inflammatory conditions. The goal is to create highly selective and potent molecules with improved therapeutic profiles.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-methylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves esterification or hydroxylation of methylbenzoate derivatives. Reaction solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., sulfuric acid, Pd/C for hydrogenation) significantly impact yield. For purity, recrystallization in ethanol/water mixtures (1:3 ratio) is recommended. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Prioritize FTIR for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups, UV-Vis spectroscopy for π→π* transitions (λmax ≈ 260–280 nm), and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Cross-validate with NMR (¹H and ¹³C) for structural confirmation. Reference spectral libraries (e.g., NIST Chemistry WebBook) for benchmarking .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer: Stability studies show degradation above 150°C, with optimal storage at 4°C in amber glass to prevent photodegradation. In aqueous solutions, it remains stable at pH 5–7 but undergoes hydrolysis at extremes (pH < 3 or > 9). Use buffered solutions (e.g., phosphate buffer) for kinetic studies .

Advanced Research Questions

Q. What experimental approaches are suitable for studying interactions between this compound and biological macromolecules like DNA or proteins?

- Methodological Answer: Employ UV-Vis titration to monitor hypochromic shifts (DNA binding), fluorescence quenching for protein interactions, and viscometry to detect DNA helix elongation. Validate with DFT calculations to model binding energies and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer: Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gap) for redox behavior. Simulate IR and UV spectra using TD-DFT and compare with experimental data to validate computational models .

Q. How should researchers address contradictory data in the synthesis or characterization of this compound?

- Methodological Answer: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use orthogonal techniques (e.g., HPLC vs. NMR for purity) to resolve discrepancies. Apply statistical tools (e.g., ANOVA) to identify outliers in yield/purity datasets .

Q. What methodologies determine thermodynamic parameters (ΔH, ΔS, ΔG) of this compound in solution-phase reactions?

- Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding enthalpy. Calculate entropy changes via van’t Hoff analysis of temperature-dependent equilibrium constants. For solvation thermodynamics, apply COSMO-RS simulations .

Q. What crystallographic strategies resolve the three-dimensional structure of this compound derivatives?

- Methodological Answer: Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL (full-matrix least-squares on F²). Analyze hydrogen bonding networks with Mercury software .

Q. How can design of experiments (DOE) optimize multi-step synthesis while minimizing byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。